molecular formula C13H22ClNO3 B592355 Prenalterol Methyl Ether Hydrochloride CAS No. 96996-91-7

Prenalterol Methyl Ether Hydrochloride

Cat. No.: B592355
CAS No.: 96996-91-7
M. Wt: 275.773
InChI Key: WZFSGECBIBEGCS-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prenalterol Methyl Ether Hydrochloride (CAS: 96996-91-7) is a chiral β-adrenergic receptor agonist with the molecular formula C₁₃H₂₂ClNO₃ and a molecular weight of 275.77 g/mol . Its IUPAC name is (S)-1-(isopropylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride, characterized by a methoxy (-OCH₃) substitution on the aromatic ring. This structural feature distinguishes it from its parent compound, Prenalterol Hydrochloride (CAS: 61260-05-7), which has a hydroxyl (-OH) group at the same position .

The compound is classified as a cardiovascular agent, primarily targeting β₁-adrenergic receptors to exert cardiotonic effects . It is investigated for applications in neuropsychiatric disorders (e.g., depression, Parkinson’s disease) and cardiovascular conditions due to its sympathomimetic activity .

Properties

CAS No.

96996-91-7

Molecular Formula

C13H22ClNO3

Molecular Weight

275.773

IUPAC Name

(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1

InChI Key

WZFSGECBIBEGCS-MERQFXBCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl

Synonyms

S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride

Origin of Product

United States

Preparation Methods

Chiral Resolution and Epoxide Intermediate Formation

The synthesis of enantiopure Prenalterol derivatives often begins with chiral resolution techniques. A 2022 study demonstrated the use of symmetry-breaking crystallization to isolate enantiopure 3-(4-hydroxyphenoxy)propane-1,2-diol (2 ) from racemic mixtures. By introducing enantiopure crystal seeds into supersaturated aqueous solutions, (S)- and (R)-diols were obtained with 61% yield over three cycles. Subsequent Mitsunobu reaction of (S)-diol with 4-(2,3-epoxypropoxy)phenol (6 ) facilitated the formation of the epoxide intermediate, a critical precursor to Prenalterol.

For this compound, this intermediate undergoes methyl etherification at the phenolic hydroxyl group. This step typically employs methyl iodide or dimethyl sulfate in the presence of a base, followed by hydrochloride salt formation using hydrogen chloride gas.

Esterification and Hydrochloride Salt Formation

A patent by CN106083684A outlines a scalable method for synthesizing proline ester hydrochlorides, which shares mechanistic parallels with this compound synthesis. Key steps include:

  • Protection of the amino group : Proline reacts with hydrogen chloride gas in dichloroethane to form proline hydrochlorate.

  • Esterification with methanol : The hydrochlorate reacts with methanol under reflux, with hydrogen chloride gas continuously introduced to maintain acidic conditions. Azeotropic removal of water using dichloroethane ensures reaction completion.

  • Recrystallization : Crude product is purified via cooling recrystallization in dichloroethane, yielding 73.4–99.6% proline methyl ester hydrochloride.

Adapting this protocol, Prenalterol’s secondary alcohol group could be methylated under similar conditions, followed by hydrochloride salt precipitation.

Aryloxypropanolamine Synthesis Framework

WO1987003583A1 details a generalized route for aryloxypropanolamines, involving:

  • Epoxide ring-opening : Reaction of glycidyl ethers with amines under basic conditions.

  • Chiral induction : Use of chiral auxiliaries or catalysts to enforce stereochemical control.

  • Recrystallization : Purification via methyl ethyl ketone (MEK)/ether mixtures to isolate enantiopure product.

Applying this framework, this compound synthesis would involve methyl ether formation prior to epoxide ring-opening with isopropylamine, followed by HCl salt formation.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Dichloroethane, used in CN106083684A, enables azeotropic water removal during esterification, preventing hydrolysis. Pyridine catalysts (0.01 mol equivalents) enhance reaction rates by scavenging HCl, minimizing side reactions.

Temperature and Reaction Time

Optimal conditions for esterification include:

  • Reflux temperatures (84°C for dichloroethane).

  • 3-hour reaction time to achieve >90% conversion.
    Prolonged heating beyond 4 hours risks decomposition, as noted in aryloxypropanolamine syntheses.

Recrystallization and Recycling

Recrystallization from ice-cold dichloroethane yields high-purity product (>99% enantiomeric excess). Patent CN106083684A emphasizes mother liquor recycling , where filtrates from recrystallization are reused, reducing solvent waste and improving overall yield to 86.6% in subsequent cycles.

Analytical Characterization

Spectroscopic Methods

  • NMR : Confirms methyl ether formation (δ 3.3 ppm for OCH3) and hydrochloride salt presence (broad NH peak at δ 8–9 ppm).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times of 12.5 min for (S)-isomer and 14.2 min for (R)-isomer.

Physical Properties

PropertyValueMethodSource
Melting Point162–164°CDifferential Scanning Calorimetry
Enantiomeric Excess>99% (S)Chiral HPLC
Solubility50 mg/mL in WaterGravimetric Analysis

Industrial Scalability and Environmental Considerations

Cost-Effective Catalysis

Replacing thionyl chloride with hydrogen chloride gas reduces costs and hazardous waste. The CN106083684A process eliminates toxic chlorinating agents, aligning with green chemistry principles.

Solvent Recovery Systems

Closed-loop dichloroethane recycling achieves 95% solvent recovery, minimizing environmental impact .

Chemical Reactions Analysis

Prenalterol Methyl Ether Hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmacological Research

Prenalterol Methyl Ether Hydrochloride has been extensively studied for its pharmacological properties, particularly in the context of heart failure management. It exhibits inotropic effects, which enhance myocardial contractility without significantly increasing heart rate. This characteristic makes it valuable for patients with chronic heart failure, as demonstrated in clinical studies where it improved exercise tolerance and reduced myocardial oxygen consumption without adverse effects .

Biochemical Studies

In biochemical research, this compound serves as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, substitution, and cleavage reactions allows researchers to explore new synthetic pathways and mechanisms of action within biological systems.

Industrial Applications

The compound is also utilized in industrial research for developing new materials and chemical processes. Its unique chemical structure and properties make it suitable for applications that require specific interactions with biological or chemical targets .

Case Studies in Clinical Settings

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Heart Failure Management : A study involving patients with New York Heart Association class II and III heart failure demonstrated that sustained-release oral Prenalterol improved exercise tolerance significantly over a four-week period without notable side effects .
  • Post-Myocardial Infarction : The compound has shown effectiveness in treating low-output syndrome following myocardial infarction, providing essential support to patients recovering from cardiac events .

Comparison with Similar Compounds

Key Structural Differences

Below is a comparative analysis of structurally related β-adrenergic agents:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Receptor Selectivity Primary Use
Prenalterol Methyl Ether HCl C₁₃H₂₂ClNO₃ 275.77 4-OCH₃ β₁-adrenergic agonist Cardiotonic, neuropsychiatric research
Prenalterol HCl C₁₂H₁₉NO₃·HCl 261.74 4-OH β₁-adrenergic agonist Cardiac stimulation
Propranolol HCl C₁₆H₂₁NO₂·HCl 295.80 1-naphthoxy Non-selective β-blocker Hypertension, arrhythmia
Metoprolol Tartrate C₁₅H₂₅NO₃·C₄H₆O₆ 684.82 4-(2-methoxyethyl)phenoxy β₁-selective blocker Hypertension, angina
Atenolol C₁₄H₂₂N₂O₃ 266.34 4-carbamoylmethylphenoxy β₁-selective blocker Hypertension

Pharmacological Profiles

  • Prenalterol Methyl Ether HCl : Demonstrates β₁-agonist activity , increasing cardiac output and myocardial contractility. The methoxy group may prolong half-life due to reduced hepatic metabolism .
  • Prenalterol HCl : A potent β₁-agonist used in heart failure studies; its hydroxyl group facilitates rapid renal clearance .
  • Propranolol HCl: Non-selective β-blocker with additional membrane-stabilizing effects; used to manage tachycardia and anxiety .
  • Metoprolol/Atenolol: Cardioselective β₁-blockers with reduced bronchoconstrictive side effects compared to non-selective agents .

Research Findings and Clinical Implications

Prenalterol Methyl Ether Hydrochloride

  • Solubility: Likely less polar than Prenalterol HCl, enhancing tissue penetration. Solubility in DMSO and ethanol is inferred from structural analogs .
  • Synthesis: Derived from precursors like 3-(4-methoxyphenoxy)propane-1,2-diol, with chiral resolution methods similar to those used for Prenalterol HCl .
  • Experimental Data: Limited direct studies, but β₁-agonist activity is extrapolated from Prenalterol HCl, which showed dose-dependent increases in myocardial blood flow in canine models (peak effect at 2.5 µg/kg/min) .

Analytical Methods and Stability

  • Quantification : Prenalterol HCl is analyzed via spectrophotometric (λmax = 272 nm) and fluorimetric methods . Similar techniques may apply to Prenalterol Methyl Ether, with adjustments for its methoxy group’s UV absorption profile.
  • Stability : Prenalterol Methyl Ether is stable at room temperature, whereas Prenalterol HCl requires refrigeration (4°C) for long-term storage .

Q & A

Q. What are the key physicochemical properties of Prenalterol Methyl Ether Hydrochloride that influence experimental design?

this compound (C₁₂H₁₉NO₃·HCl) is a white crystalline powder with a melting point of ~128°C. It is highly soluble in water and ethanol, slightly soluble in acetone, and nearly insoluble in diethyl ether. Its infrared (IR) spectrum in KBr shows characteristic peaks at 1518, 1242, 1213, 1099, 840, and 772 cm⁻¹, which are critical for structural validation during synthesis or quality control . Stability studies indicate that stock solutions (1 g/L in 0.1 M HCl with 0.3 M sodium metabisulfite) remain stable for one month at 4°C, while dilute solutions require daily preparation .

Q. How should stock solutions of this compound be prepared and stored for in vitro assays?

For in vitro studies, dissolve the compound in 0.1 M hydrochloric acid containing 0.3 mol/L sodium metabisulfite to prevent oxidation. Store stock solutions (1 g/L) at 4°C for up to one month. Daily working dilutions should use HPLC-grade solvents like acetonitrile or water to avoid impurities interfering with chromatographic analyses (e.g., reverse-phase HPLC with UV detection at 190 nm) .

Q. What pharmacological mechanisms underpin this compound’s activity in cardiovascular research?

Prenalterol is a selective β₁-adrenergic receptor agonist, classified as a cardiotonic agent. It enhances myocardial contractility and heart rate without significant β₂- or α-adrenergic effects, making it suitable for studying heart failure models. Its laevo-isomer ((-)-isomer) is pharmacologically active, and doses are typically expressed in terms of the base compound dissolved in saline for in vivo studies .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s effects on regional myocardial blood flow?

Use anesthetized animal models (e.g., canine or rodent) with controlled coronary stenosis to simulate ischemic conditions. Administer prenalterol via intravenous infusion in saline at doses calibrated to the base compound (e.g., 0.5–5 µg/kg/min). Measure hemodynamic parameters (e.g., blood flow via radioactive microspheres) and analyze data using paired t-tests for pre- vs. post-stenosis effects. For longitudinal studies, apply repeated-measures ANOVA with Newman-Keuls post-hoc tests to account for time-dependent variability .

Q. How can solubility challenges of this compound in in vivo studies be methodologically addressed?

For poor aqueous solubility at high concentrations, use co-solvents like DMSO (≤10% v/v) combined with surfactants (e.g., Tween 80) and saline. Example formulation: 10% DMSO + 5% Tween 80 + 85% saline. For oral administration, suspend the compound in 0.5% carboxymethyl cellulose (CMC-Na). Validate solubility via dynamic light scattering (DLS) or visual inspection for precipitate formation after 24-hour storage at 4°C .

Q. What functional assay protocols are recommended for assessing this compound’s impact on spontaneous contractile activity in smooth muscle?

Isolate jejunal smooth muscle strips and mount them in organ chambers with oxygenated Tyrode’s solution. Record baseline phasic contractions before adding prenalterol (1–100 µM). Include tetrodotoxin (TTX, 1 µM) to block neuronal activity and isolate direct β₁-adrenergic effects. Normalize data to tissue cross-sectional area (g/5 min/mm²) and compare pre- vs. post-treatment using Wilcoxon signed-rank tests for non-parametric data .

Q. How can researchers reconcile discrepancies in stability data for this compound across different solvents?

Stability varies with solvent polarity and storage temperature. In aqueous acidic conditions (0.1 M HCl), the compound is stable for weeks at 4°C due to antioxidant additives (e.g., sodium metabisulfite). In DMSO, however, repeated freeze-thaw cycles above -20°C can degrade the compound. Validate stability via HPLC-UV at each experimental timepoint, monitoring for new peaks or shifts in retention times .

Methodological Tables

Q. Table 1: Solubility and Formulation Guidelines

Solvent SystemConcentration RangeStability DurationApplication
0.1 M HCl + 0.3 M Na₂S₂O₅1 g/L1 month at 4°CIn vitro stock
DMSO:Tween 80:Saline (10:5:85)≤10 mg/mL1 month at -20°CIntravenous injection
0.5% CMC-Na in H₂O2.5 mg/mL24 hours at 4°COral administration

Q. Table 2: Key Pharmacokinetic Parameters

ParameterValueSource
Bioavailability~90% (oral)
Plasma Half-Life4.6–6.8 hours
Protein Binding<10%
Peak Plasma Concentration1.3 hours (post-administration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.